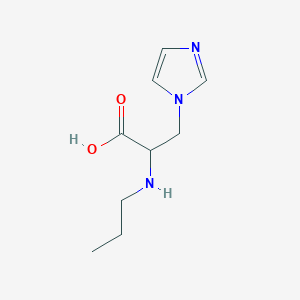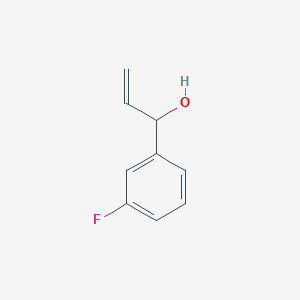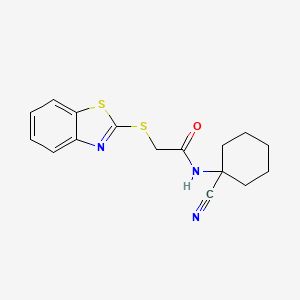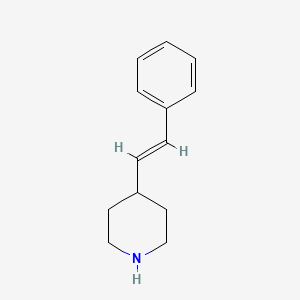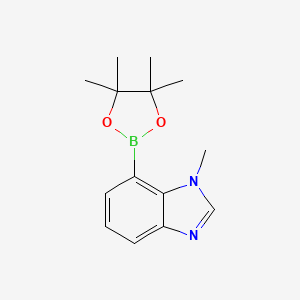
1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C14H19BN2O2. It is known for its unique structure, which includes a benzodiazole ring substituted with a dioxaborolane group.
Méthodes De Préparation
The synthesis of 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-benzotriazole and tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction between the benzotriazole and dioxaborolane groups.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The dioxaborolane group is known to participate in boron-mediated reactions, which can influence various biochemical pathways. The benzodiazole ring may interact with specific enzymes or receptors, leading to the modulation of biological activities .
Comparaison Avec Des Composés Similaires
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole can be compared with similar compounds such as:
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: This compound has a similar structure but with an indazole ring instead of a benzodiazole ring.
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: This compound features an indole ring, offering different chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19BN2O2 |
|---|---|
Poids moléculaire |
258.13 g/mol |
Nom IUPAC |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-6-8-11-12(10)17(5)9-16-11/h6-9H,1-5H3 |
Clé InChI |
JXIVZJPQVXUGDX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


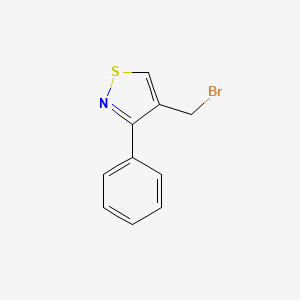
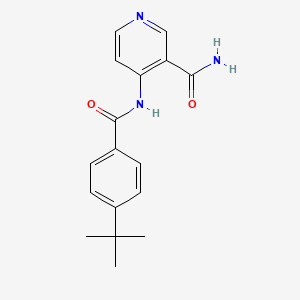
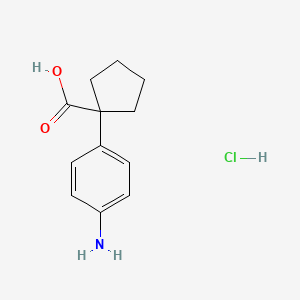
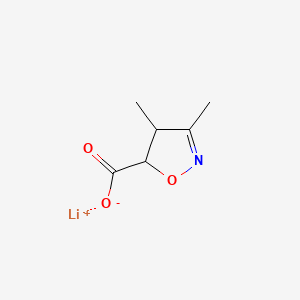
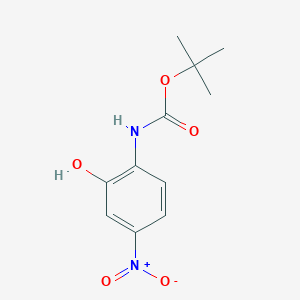
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)

![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
